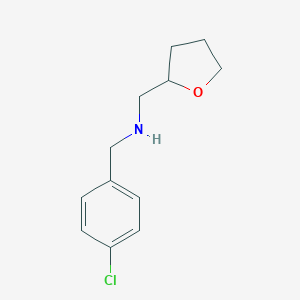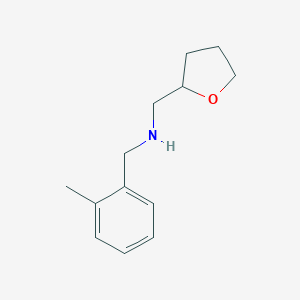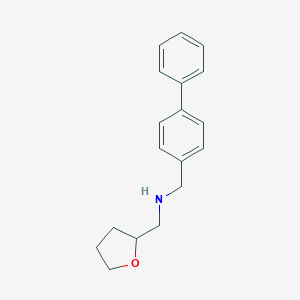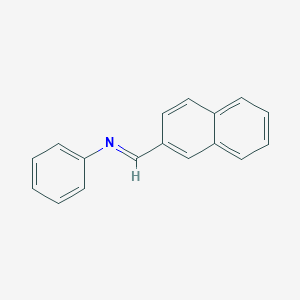
Benzenamine, N-(2-naphthalenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, N-(2-naphthalenylmethylene)-, also known as 2-[(naphthalen-2-yl)methylidene]aniline, is an organic compound with the molecular formula C20H15N. It is a yellow powder that is used in various scientific research applications due to its unique properties.
作用機序
The mechanism of action of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is not fully understood. However, it is believed that it acts by binding to metal ions and forming a complex that can undergo redox reactions. This complex can then interact with other molecules in the system, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. Additionally, it has been shown to have anti-inflammatory properties and can reduce inflammation in the body. It has also been shown to have antibacterial and antifungal properties.
実験室実験の利点と制限
One of the advantages of using Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in lab experiments is its fluorescent properties, which make it easy to detect and quantify. Additionally, it is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is that it can be toxic in high doses and can cause harm to living organisms.
将来の方向性
There are many future directions for the use of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in scientific research. One area of interest is the development of new metal complexes for catalytic applications. Another area of interest is the use of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- as a photosensitizer for the treatment of cancer. Additionally, there is potential for the use of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in the development of new antimicrobial agents. Further studies are needed to fully understand the mechanism of action and potential applications of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in scientific research.
Conclusion:
In conclusion, Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is an organic compound with unique properties that make it useful in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- in scientific research.
合成法
The synthesis of Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- can be achieved through various methods. One of the most common methods is the condensation of Benzenamine, N-(2-naphthalenylmethylene)-naphthol with aniline in the presence of an acid catalyst. Another method is the reaction of Benzenamine, N-(2-naphthalenylmethylene)-naphthaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The yield of the synthesis process can be improved by optimizing the reaction conditions.
科学的研究の応用
Benzenamine, N-(Benzenamine, N-(2-naphthalenylmethylene)-naphthalenylmethylene)- is used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It is also used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, it has been used as a photosensitizer for the production of singlet oxygen in photodynamic therapy.
特性
CAS番号 |
18263-29-1 |
|---|---|
分子式 |
C17H13N |
分子量 |
231.29 g/mol |
IUPAC名 |
1-naphthalen-2-yl-N-phenylmethanimine |
InChI |
InChI=1S/C17H13N/c1-2-8-17(9-3-1)18-13-14-10-11-15-6-4-5-7-16(15)12-14/h1-13H |
InChIキー |
LOWCAGPWRWKNKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2 |
正規SMILES |
C1=CC=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






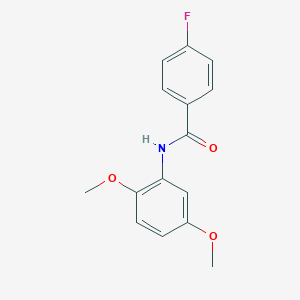
![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)

![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)
